molecular formula C23H26F3N5O2S B11570286 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide

Cat. No.: B11570286
M. Wt: 493.5 g/mol
InChI Key: CCTHBYVUIREOBU-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and a propanamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions.

    Final Assembly: The final step involves the formation of the propanamide group through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding reduced pyrimidine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the methoxyphenyl group, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-ethylpropanamide
  • **N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-isopropylpropanamide

Uniqueness

The uniqueness of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H26F3N5O2S

Molecular Weight

493.5 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methylpropanamide

InChI

InChI=1S/C23H26F3N5O2S/c1-5-31-14-17(15(2)29-31)13-30(3)21(32)10-11-34-22-27-19(12-20(28-22)23(24,25)26)16-6-8-18(33-4)9-7-16/h6-9,12,14H,5,10-11,13H2,1-4H3

InChI Key

CCTHBYVUIREOBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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